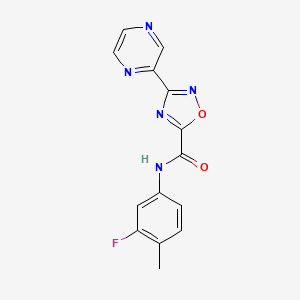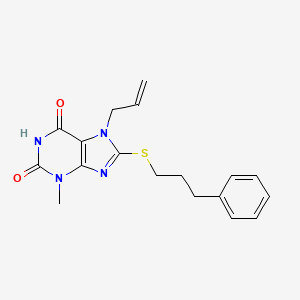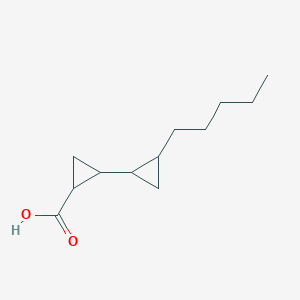
2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropane carboxylic acids are a class of compounds characterized by a three-membered cyclopropane ring attached to a carboxylic acid group. These compounds have been studied for various applications, including their role as inhibitors, derivatizing agents, and intermediates in organic synthesis. The specific compound "2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid" has not been directly mentioned in the provided papers, but the papers do discuss related cyclopropane carboxylic acids and their properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of cyclopropane carboxylic acids can involve various strategies, including iodocarbocyclization, azidation, saponification, and reduction, as demonstrated in the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid . Additionally, different synthetic routes for 2,2-dimethylcyclopropane carboxylic acid have been summarized, including the use of chiral metal catalysts for direct synthesis of chiral products . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of cyclopropane carboxylic acids is characterized by the presence of a cyclopropane ring, which can influence the physical and chemical properties of the compound. The structure of cyclopropane-1,1,2-tricarboxylic acid has been characterized using NMR, mass spectrometry, and thermal analyses, providing insights into the stability and decomposition patterns of such compounds .
Chemical Reactions Analysis
Cyclopropane carboxylic acids can participate in various chemical reactions. For example, donor-acceptor cyclopropanes can undergo ring-opening reactions or cycloisomerization in the presence of acid, leading to the formation of different products depending on the acid used . Additionally, cyclopropane carboxylic acids can act as inhibitors, as seen with cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, which inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane carboxylic acids can be influenced by their molecular structure. For instance, the thermal analysis of cyclopropane-1,1,2-tricarboxylic acid shows that it decomposes in three steps, with the loss of carboxylic acid groups during one of the steps . The enantiomeric purities of secondary alcohols can be analyzed by derivatization to the esters of 2,2-disubstituted cyclopropanecarboxylic acids, indicating the utility of these compounds in analytical chemistry .
科学的研究の応用
Synthesis and Biological Evaluation
Cyclopropane carboxylic acid derivatives, including 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid, have been the subject of various synthesis and characterization studies due to their biological activity. The synthesis of these compounds often involves complex chemical processes, and their structural properties are analyzed using techniques like NMR spectroscopy. For instance, Tian Li (2009) focused on synthesizing glycosyl esters of cyclopropane carboxylic acid due to their biological significance, achieving yields ranging from 40.5% to 59.7% (Tian Li, 2009).
Cyclopropane Moiety in Natural Products
The cyclopropane moiety, a key structural component in compounds like this compound, is widely present in natural products and exhibits diverse biological activities. Natural compounds containing the cyclopropane structure, such as 1-aminocyclopropane-1-carboxylic acid and its analogs, show antifungal, antimicrobial, antiviral, and antitumor activities. Comprehensive research efforts have been directed towards their isolation, characterization, total synthesis, and understanding of their biological activities (Coleman & Hudson, 2016).
Applications in Organic Chemistry
In organic chemistry, cyclopropane carboxylic acid derivatives are used to create various novel compounds. Yuequan Zhu et al. (2016) developed a synthetic strategy to construct alkyl 5-arylfuran-2-carboxylates starting from donor-acceptor cyclopropanes. These compounds are produced via ring-opening reactions or cycloisomerization, demonstrating the versatility of cyclopropane carboxylic acids in organic synthesis (Zhu, Xu, & Gong, 2016).
Impact on Ethylene Production in Plants
Cyclopropane carboxylic acid derivatives also play a role in plant biology. For example, compounds like cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid have been studied for their inhibitory effects on ethylene production in tomato fruit, showcasing the potential application of these compounds in agricultural science (Dourtoglou & Koussissi, 2000).
Scientific Research Applications of this compound
Synthesis and Characterization
- Cyclopropane carboxylic acids, including derivatives similar to this compound, are used as leading compounds due to their biological activity. New compounds in this category have been synthesized and characterized, demonstrating a diverse range of potential applications (Li, 2009).
Biological Activities
- Compounds containing a cyclopropane moiety, such as 1-aminocyclopropane-1-carboxylic acid and its structural analogs, exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. These findings suggest similar potentials for this compound (Coleman & Hudson, 2016).
Synthetic Strategies and Reactions
- Cyclopropane derivatives have been synthesized using strategies that involve ring-opening reactions and cycloisomerization, which could be relevant for producing derivatives of this compound (Zhu, Xu, & Gong, 2016).
Applications in Dynamic Covalent Chemistry
- Cyclopropane derivatives have been shown to participate in reversible [2 + 1] cycloaddition reactions, which are valuable for dynamic covalent chemistry applications. This versatility may extend to this compound derivatives (Moerdyk & Bielawski, 2012).
Inhibition Studies
- Structural analogs of 1-aminocyclopropane-1-carboxylic acid, which share similarities with this compound, have been studied for their inhibitory effects on certain biological processes, indicating potential pharmacological applications (Dourtoglou & Koussissi, 2000).
作用機序
Target of Action
The primary targets of 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid are currently unknown. This compound is a cyclopropane derivative, and cyclopropane compounds are known to be present in numerous biological compounds . .
Mode of Action
Cyclopropane compounds are known to be highly reactive due to their strained ring structure . They can undergo reactions with double bonds in alkenes or cycloalkenes . .
Pharmacokinetics
Carboxylic acids, in general, are known to be weak acids and can exist in the body in both their protonated and deprotonated forms . This can affect their absorption and distribution.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of cyclopropane compounds . .
生化学分析
Biochemical Properties
2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis. This compound acts as an inhibitor of O-acetylserine sulfhydrylase, thereby affecting the production of cysteine . Additionally, it has been observed to bind to pyridoxal-5’-phosphate, a coenzyme involved in various enzymatic reactions . These interactions highlight the compound’s potential to modulate biochemical pathways and influence metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of enzymes and proteins involved in these pathways. For instance, its inhibition of O-acetylserine sulfhydrylase can lead to altered levels of cysteine, impacting cellular metabolism and redox balance . Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of O-acetylserine sulfhydrylase involves binding to the enzyme’s active site, preventing the conversion of O-acetylserine to cysteine . This binding interaction is facilitated by the compound’s cyclopropane structure, which fits into the enzyme’s active site, blocking substrate access. Additionally, its interaction with pyridoxal-5’-phosphate involves forming a stable complex, which can modulate the coenzyme’s activity in various enzymatic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes, resulting in persistent changes in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects such as oxidative stress and cellular damage due to excessive inhibition of cysteine biosynthesis . These findings underscore the importance of optimizing dosage to achieve desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to cysteine biosynthesis. By inhibiting O-acetylserine sulfhydrylase, it disrupts the reductive sulfate assimilation pathway, leading to altered levels of cysteine and other sulfur-containing metabolites . This disruption can affect metabolic flux and the overall balance of sulfur metabolism in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to target sites such as the cytoplasm and mitochondria . The compound’s distribution is influenced by its lipophilic nature, which allows it to cross cellular membranes and accumulate in lipid-rich compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It predominantly localizes to the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways . Additionally, it can be directed to specific organelles such as mitochondria through targeting signals or post-translational modifications, enhancing its effects on cellular metabolism and energy production .
特性
IUPAC Name |
2-(2-pentylcyclopropyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-8-6-9(8)10-7-11(10)12(13)14/h8-11H,2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXLLTSPSVGNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC1C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

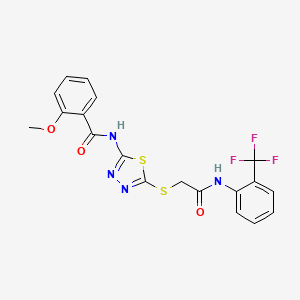

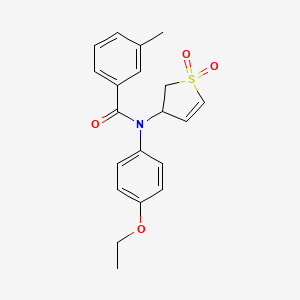
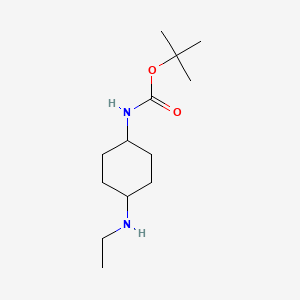
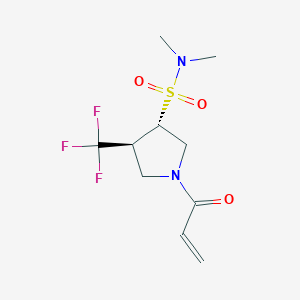
![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)
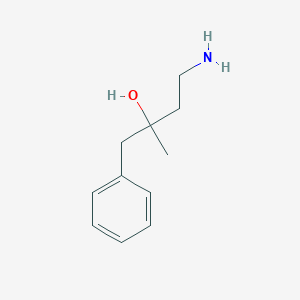
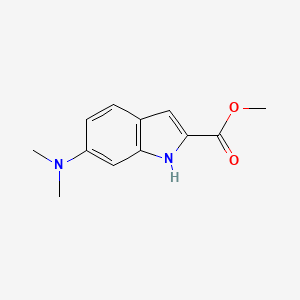
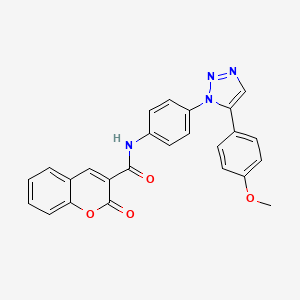
![3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B3013071.png)
![4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3013076.png)
